

Validation of SR 27897's selectivity for the CCK-A receptor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lintitript*

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SR 27897: A Potent and Selective CCK-A Receptor Antagonist

SR 27897 stands as a highly potent and selective antagonist for the Cholecystokinin-A (CCK-A) receptor, demonstrating significant promise for researchers investigating the physiological roles of CCK and the therapeutic potential of CCK-A receptor modulation. This guide provides a comparative analysis of SR 27897's selectivity, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their endeavors.

Comparative Analysis of Receptor Binding Affinity

The selectivity of SR 27897 for the CCK-A receptor is evident when comparing its binding affinity to that of other well-characterized CCK receptor ligands. The following table summarizes the binding affinities (K_i and IC_{50} values) of SR 27897, the CCK-A selective antagonist Devazepide, and the CCK-B selective antagonist L-365,260.

Compound	Receptor Subtype	Species	Tissue/Cell Line	Binding Affinity (Ki/IC50)	Selectivity (CCK-B/CCK-A ratio)
SR 27897	CCK-A	Rat	Pancreatic Membranes	Ki = 0.2 nM[1]	>33
CCK-B	IC50 ratio of 800 (vs Gastrin/CCK-A)[1]				
Devazepide (L-364,718)	CCK-A	Rat	Pancreatic Membranes	IC50 = 81 pM[2]	~3000
CCK-A	Bovine	Gallbladder	IC50 = 45 pM		
CCK-B	Guinea Pig	Brain	IC50 = 245 nM		
L-365,260	CCK-A	IC50 = 280 nM			
CCK-B	Guinea Pig	Gastrin Receptors			
CCK-B	Guinea Pig	Brain CCK Receptors			

Note: Ki and IC50 are measures of binding affinity; a lower value indicates a higher affinity. The selectivity ratio is calculated from the ratio of binding affinities for the two receptor subtypes.

SR 27897 exhibits a nanomolar binding affinity for the rat pancreatic CCK-A receptor, with a Ki of 0.2 nM. Its high selectivity is highlighted by a CCK-B/CCK-A IC50 ratio of 800. Devazepide also shows high potency and selectivity for the CCK-A receptor. In contrast, L-365,260 is a selective antagonist for the CCK-B receptor, with significantly lower affinity for the CCK-A receptor.

Experimental Protocols

To validate the selectivity of SR 27897, various in vitro and in vivo experiments are employed. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (K_i) of SR 27897 and comparator compounds for CCK-A and CCK-B receptors.

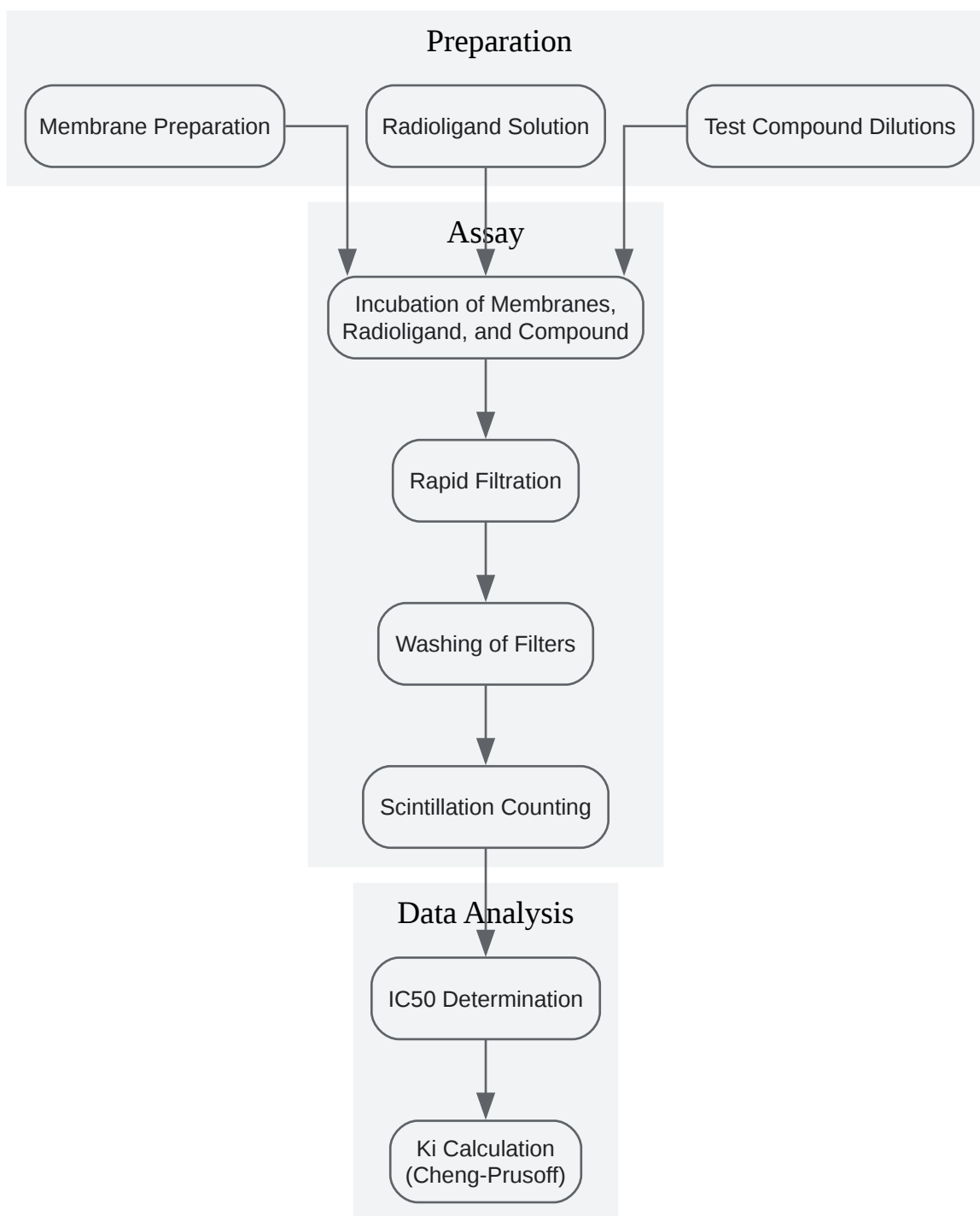
Materials:

- Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).
- Radioligand (e.g., [^3H]SR 27897, [^{125}I]CCK-8).
- Test compounds (SR 27897, Devazepide, L-365,260).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl_2 , 0.1% BSA).
- Wash buffer (ice-cold assay buffer).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add assay buffer, radioligand at a fixed concentration (typically at or below its K_d value), and varying concentrations of the test compound.

- Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow

Pancreatic Amylase Release Assay

This functional assay assesses the ability of an antagonist to inhibit CCK-A receptor-mediated biological responses in pancreatic acinar cells.

Objective: To determine the functional antagonist potency (pA₂) of SR 27897.

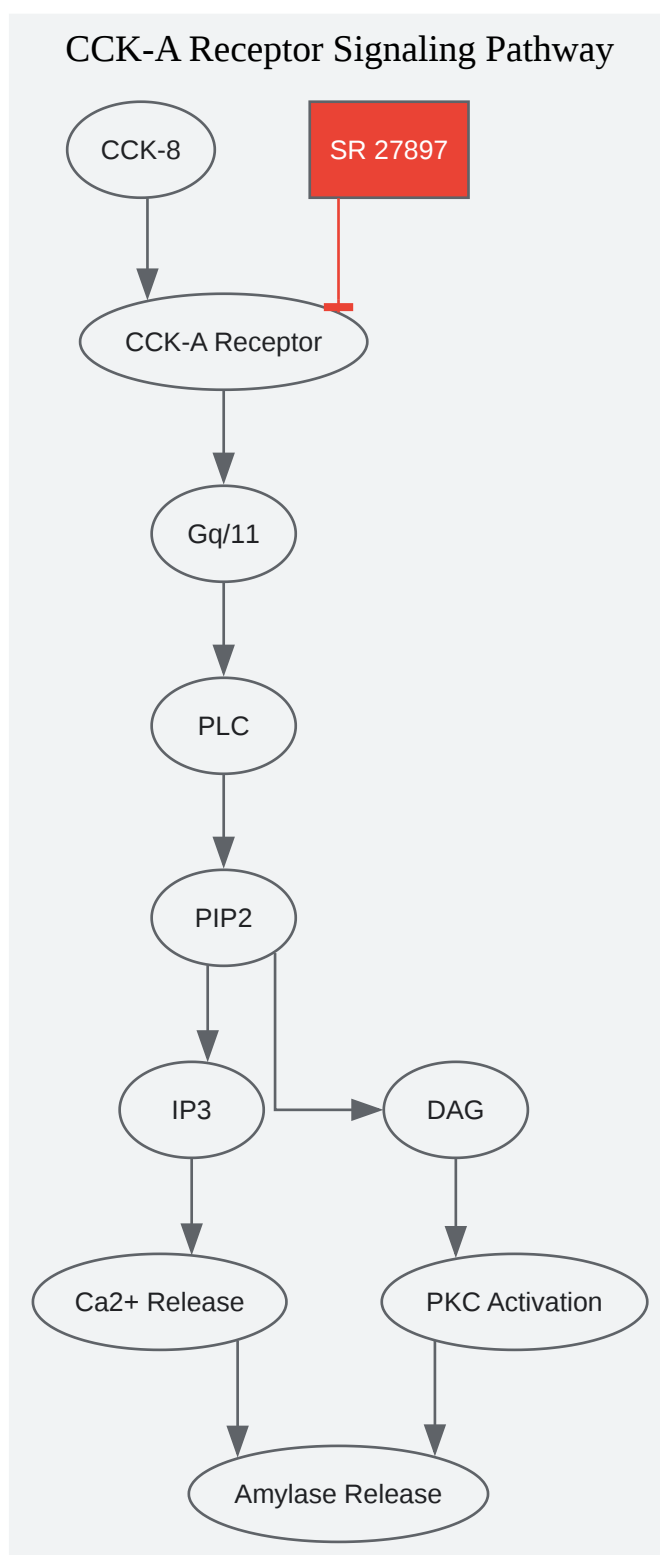
Materials:

- Isolated pancreatic acini from rats.
- Krebs-Ringer bicarbonate buffer supplemented with essential amino acids, glutamine, and 0.1% BSA.
- CCK-8 (agonist).
- SR 27897.
- Amylase substrate (e.g., Phadebas tablets).
- Spectrophotometer.

Procedure:

- **Acinar Preparation:** Isolate pancreatic acini by collagenase digestion of the pancreas followed by mechanical shearing.
- **Pre-incubation:** Pre-incubate the acini in buffer with varying concentrations of SR 27897 for a specific time (e.g., 30 minutes) at 37°C.
- **Stimulation:** Add varying concentrations of CCK-8 to stimulate amylase release and incubate for a further period (e.g., 30 minutes).
- **Sample Collection:** Centrifuge the acini suspension to separate the cells from the supernatant.
- **Amylase Measurement:** Measure the amylase activity in the supernatant using a chromogenic substrate. The amount of product formed is proportional to the amylase activity.

- Data Analysis: Plot the amylase release as a percentage of maximal stimulation against the CCK-8 concentration in the presence and absence of the antagonist. Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.



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CCK-A Receptor Signaling in Pancreatic Acini

Gallbladder Contraction Assay

This in vitro functional assay evaluates the antagonist's ability to inhibit CCK-A receptor-mediated smooth muscle contraction.

Objective: To determine the functional antagonist potency (pA₂) of SR 27897 on gallbladder contractility.

Materials:

- Guinea pig gallbladders.
- Krebs-Henseleit solution.
- CCK-8 (agonist).
- SR 27897.
- Organ bath with an isometric force transducer.

Procedure:

- Tissue Preparation: Isolate guinea pig gallbladders and cut them into longitudinal strips.
- Mounting: Mount the strips in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Attach one end to a fixed support and the other to an isometric force transducer.
- Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
- Contraction Studies: Elicit cumulative concentration-response curves to CCK-8 in the absence and presence of increasing concentrations of SR 27897.
- Data Analysis: Record the contractile force. Plot the contractile response against the CCK-8 concentration. Perform a Schild analysis to determine the pA₂ value.

Conclusion

The presented data and experimental methodologies unequivocally validate SR 27897 as a potent and highly selective antagonist of the CCK-A receptor. Its high affinity for the CCK-A receptor, coupled with its significantly lower affinity for the CCK-B receptor, makes it an invaluable tool for elucidating the specific functions of CCK-A receptor signaling in various physiological and pathological processes. The detailed protocols provided herein offer a framework for researchers to independently verify and expand upon these findings.

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References

- 1. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Validation of SR 27897's selectivity for the CCK-A receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675547#validation-of-sr-27897-s-selectivity-for-the-cck-a-receptor]

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